molecular formula C14H8ClF3O2 B12840794 2'-Chloro-4-trifluoromethoxybenzophenone CAS No. 87996-54-1

2'-Chloro-4-trifluoromethoxybenzophenone

Katalognummer: B12840794
CAS-Nummer: 87996-54-1
Molekulargewicht: 300.66 g/mol
InChI-Schlüssel: XUMDUKMAADXRGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Chloro-4-trifluoromethoxybenzophenone is a chemical compound with the molecular formula C14H8ClF3O2. It is known for its unique structural properties, which include a chloro group and a trifluoromethoxy group attached to a benzophenone core. This compound is used in various scientific and industrial applications due to its reactivity and stability .

Vorbereitungsmethoden

The synthesis of 2’-Chloro-4-trifluoromethoxybenzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-trifluoromethoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

2’-Chloro-4-trifluoromethoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group

Eigenschaften

CAS-Nummer

87996-54-1

Molekularformel

C14H8ClF3O2

Molekulargewicht

300.66 g/mol

IUPAC-Name

(2-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C14H8ClF3O2/c15-12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)20-14(16,17)18/h1-8H

InChI-Schlüssel

XUMDUKMAADXRGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.